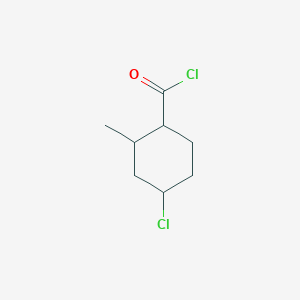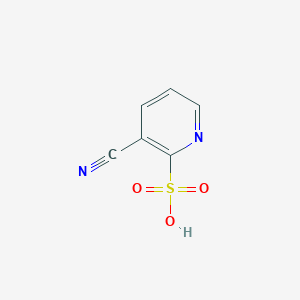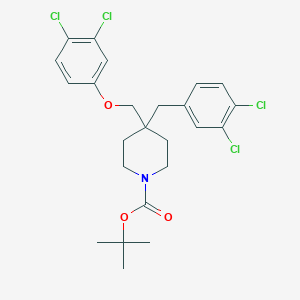
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, dichlorobenzyl, and dichlorophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of the piperidine derivative with a dichlorobenzyl halide under basic conditions.
Attachment of the Dichlorophenoxy Group: The final step includes the reaction of the intermediate with a dichlorophenoxy compound, often using a coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The dichlorobenzyl and dichlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it might be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.
Medicine
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific receptors or enzymes, modulating their activity. The dichlorobenzyl and dichlorophenoxy groups could play a role in binding to the target, while the piperidine ring might influence the compound’s overall conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-benzylpiperidine-1-carboxylate: Lacks the dichlorophenoxy group, which might result in different chemical properties and biological activities.
4-(3,4-Dichlorobenzyl)piperidine: Lacks the tert-butyl and carboxylate groups, potentially affecting its stability and reactivity.
Uniqueness
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both dichlorobenzyl and dichlorophenoxy groups, which can impart distinct chemical and biological properties. These groups might enhance the compound’s ability to interact with specific targets or undergo particular chemical reactions.
Propiedades
Fórmula molecular |
C24H27Cl4NO3 |
|---|---|
Peso molecular |
519.3 g/mol |
Nombre IUPAC |
tert-butyl 4-[(3,4-dichlorophenoxy)methyl]-4-[(3,4-dichlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27Cl4NO3/c1-23(2,3)32-22(30)29-10-8-24(9-11-29,14-16-4-6-18(25)20(27)12-16)15-31-17-5-7-19(26)21(28)13-17/h4-7,12-13H,8-11,14-15H2,1-3H3 |
Clave InChI |
YGIMWUIRUPPWKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)Cl)Cl)COC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)
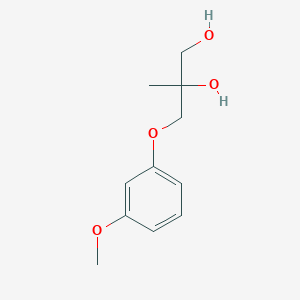
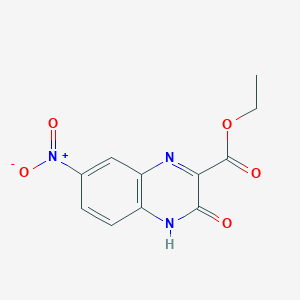
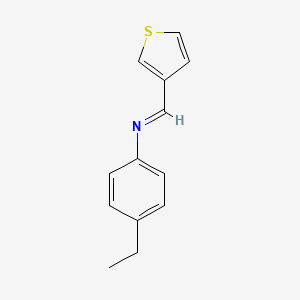
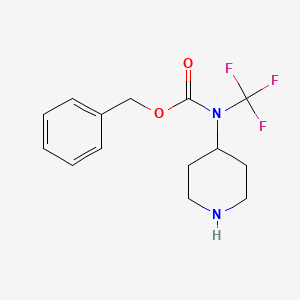
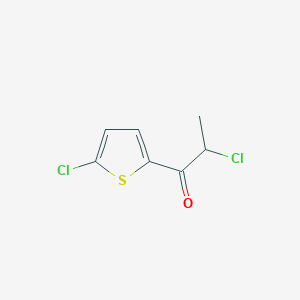
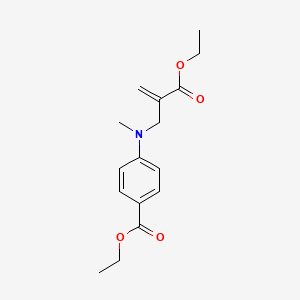
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)


